molecular formula C53H86N18O11 B13415199 H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH

Cat. No.: B13415199
M. Wt: 1151.4 g/mol
InChI Key: JFYHXVZXGWKQDV-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. This particular peptide sequence includes a mix of both D- and L- amino acids, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine and methionine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH are used as model compounds to study protein folding, stability, and interactions.

Biology

Biologically, this peptide can be used to investigate cellular processes, such as signal transduction and enzyme activity. It may also serve as a substrate for proteases.

Medicine

In medicine, synthetic peptides are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.

Industry

Industrially, peptides are used in the development of diagnostic assays, as well as in the production of biopharmaceuticals.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
  • H-DL-Ala-DL-Leu-Gly-OH

Uniqueness

The uniqueness of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH lies in its specific sequence and the inclusion of multiple D-amino acids, which can significantly alter its biological properties compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C53H86N18O11

Molecular Weight

1151.4 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)

InChI Key

JFYHXVZXGWKQDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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